molecular formula C3H6BNO2 B13586623 (2-Cyanoethyl)boronic acid

(2-Cyanoethyl)boronic acid

Cat. No.: B13586623
M. Wt: 98.90 g/mol
InChI Key: QONHHOBKLIKTBP-UHFFFAOYSA-N
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Description

(2-Cyanoethyl)boronic acid is an organoboron compound characterized by the presence of a boronic acid group attached to a 2-cyanoethyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: (2-Cyanoethyl)boronic acid can be synthesized through several methods, including hydroboration and borylation reactions. One common method involves the hydroboration of 2-cyanoethyl alkenes using borane reagents, followed by oxidation to yield the boronic acid . Another approach is the direct borylation of 2-cyanoethyl halides using palladium-catalyzed cross-coupling reactions .

Industrial Production Methods: Industrial production of this compound typically involves large-scale hydroboration processes, where the reaction conditions are optimized for high yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound .

Chemical Reactions Analysis

Types of Reactions: (2-Cyanoethyl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

  • Phenylboronic acid
  • Methylboronic acid
  • Vinylboronic acid

Comparison: (2-Cyanoethyl)boronic acid is unique due to the presence of the cyano group, which imparts distinct electronic properties and reactivity compared to other boronic acids. This makes it particularly useful in applications requiring specific interactions with nucleophiles or electrophiles .

Properties

Molecular Formula

C3H6BNO2

Molecular Weight

98.90 g/mol

IUPAC Name

2-cyanoethylboronic acid

InChI

InChI=1S/C3H6BNO2/c5-3-1-2-4(6)7/h6-7H,1-2H2

InChI Key

QONHHOBKLIKTBP-UHFFFAOYSA-N

Canonical SMILES

B(CCC#N)(O)O

Origin of Product

United States

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